1-Chloro-3-(1,1-dimethoxyethyl)benzene
Description
Significance of Aryl Ketals as Synthetic Intermediates and Protecting Groups
Aryl ketals, such as the 1,1-dimethoxyethyl group in the title compound, are primarily utilized as protecting groups for the ketone functional group. The conversion of a ketone to a ketal is a common strategy to prevent it from undergoing reaction under conditions where other parts of the molecule are being modified.
The importance of this protection strategy lies in the stability of the ketal functional group. Ketals are resistant to strongly basic and nucleophilic reagents, such as Grignard reagents and metal hydrides, which would readily react with the original ketone. This inertness allows for selective transformations at other sites on the molecule. The ketone can be easily regenerated from the ketal through hydrolysis with aqueous acid, a process known as deprotection. This robust protect-react-deprotect sequence is fundamental in multi-step organic synthesis.
Role of Halogenated Aromatics in Chemical Transformations
Halogenated aromatics, or aryl halides, are versatile building blocks in organic synthesis due to the reactivity of the carbon-halogen bond. ncert.nic.in They serve as key substrates in a multitude of chemical transformations, particularly in the formation of new carbon-carbon and carbon-heteroatom bonds. Aryl chlorides, bromides, and iodides are common precursors for organometallic reagents and are widely used in transition-metal-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions.
Furthermore, the halogen atom on an aromatic ring can be substituted by a nucleophile, especially when the ring is activated by electron-withdrawing groups. ncert.nic.in The presence of a chlorine atom on the benzene (B151609) ring of 1-Chloro-3-(1,1-dimethoxyethyl)benzene provides a reactive site for introducing a wide array of substituents, making it a valuable intermediate for synthesizing diverse derivatives.
Overview of Research Trajectories for Multifunctional Benzene Derivatives
Research in organic synthesis is continuously driven by the need to construct complex molecules efficiently and selectively. Multifunctional benzene derivatives are central to this endeavor, acting as platforms for building pharmaceuticals, agrochemicals, and advanced materials. Current research focuses on developing novel synthetic methods that allow for the precise and controlled introduction of multiple, distinct functional groups onto an aromatic ring.
Key research areas include the development of site-selective C-H functionalization reactions, which can install functional groups directly onto the benzene ring without pre-existing handles like halogens. Additionally, there is significant interest in orthogonal protecting group strategies and chemoselective reaction conditions that enable different functional groups on the same molecule to be addressed independently. The goal is to create streamlined synthetic pathways that minimize steps, reduce waste, and provide access to a broad range of complex substituted aromatic compounds.
Structure
2D Structure
3D Structure
Properties
CAS No. |
73585-53-2 |
|---|---|
Molecular Formula |
C10H13ClO2 |
Molecular Weight |
200.66 g/mol |
IUPAC Name |
1-chloro-3-(1,1-dimethoxyethyl)benzene |
InChI |
InChI=1S/C10H13ClO2/c1-10(12-2,13-3)8-5-4-6-9(11)7-8/h4-7H,1-3H3 |
InChI Key |
AYLDXAIFUIUSQN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC(=CC=C1)Cl)(OC)OC |
Origin of Product |
United States |
Physicochemical Properties and Synthesis
Properties of this compound and its Precursor
The primary precursor for the synthesis of this compound is 3'-Chloroacetophenone. The physical properties of this precursor are well-documented. Due to a lack of extensive experimental data for this compound, some of its properties are estimated based on its structure and the properties of analogous compounds.
Table 1: Physicochemical Properties
| Property | 3'-Chloroacetophenone | This compound |
|---|---|---|
| CAS Number | 99-02-5 | Not available |
| Molecular Formula | C₈H₇ClO | C₁₀H₁₃ClO₂ |
| Molecular Weight | 154.59 g/mol | 200.66 g/mol |
| Appearance | Colorless to light yellow liquid cymitquimica.com | Liquid (Predicted) |
| Boiling Point | 227-229 °C | Not available |
| Density | 1.191 g/mL at 25 °C | Not available |
| Refractive Index | n20/D 1.550 | Not available |
Note: Properties for this compound are predicted based on its chemical structure as specific experimental data is not widely available.
Synthesis from 3'-Chloroacetophenone
The synthesis of this compound is achieved through the ketalization of 3'-Chloroacetophenone. This is a standard organic transformation that involves reacting the ketone with an alcohol, typically methanol (B129727), in the presence of an acid catalyst. To drive the reaction to completion, water, which is formed as a byproduct, is typically removed from the reaction mixture.
A common laboratory method involves reacting 3'-Chloroacetophenone with trimethyl orthoformate, which serves as both the source of the methoxy (B1213986) groups and a dehydrating agent, with a catalyst such as p-toluenesulfonic acid. The reaction converts the carbonyl group of the acetophenone (B1666503) into the dimethyl ketal, yielding the target compound. This transformation effectively "protects" the ketone, allowing for subsequent reactions to be performed at the aryl chloride position.
Compounds Mentioned
Table 2: List of Chemical Compounds
| Compound Name | Molecular Formula |
|---|---|
| 1-Chloro-3-(1,1-dimethoxyethyl)benzene | C₁₀H₁₃ClO₂ |
| 3'-Chloroacetophenone (B45991) | C₈H₇ClO |
| Methanol (B129727) | CH₄O |
| p-Toluenesulfonic acid | C₇H₈O₃S |
| Trimethyl orthoformate | C₄H₁₀O₃ |
An in-depth examination of the synthetic methodologies for producing this compound reveals a strategic combination of fundamental organic reactions. The synthesis of this specific molecule hinges on two primary transformations: the regioselective chlorination of an aromatic ring and the conversion of a ketone functional group into a dimethyl ketal. The order and execution of these steps are critical to achieving the desired 3-chloro substitution pattern. The most logical pathway involves the initial Friedel-Crafts acylation of benzene (B151609) to form acetophenone (B1666503), followed by electrophilic chlorination where the acetyl group directs the incoming chlorine atom to the meta position, yielding 3'-chloroacetophenone. The final step is the acid-catalyzed ketalization of the carbonyl group.
Mechanistic Investigations of Reactions Involving 1 Chloro 3 1,1 Dimethoxyethyl Benzene
Elucidation of Acetal/Ketal Formation Mechanisms
The formation of a ketal, such as 1-Chloro-3-(1,1-dimethoxyethyl)benzene from its corresponding ketone (3'-chloroacetophenone) and an alcohol (methanol), is a reversible reaction typically catalyzed by acid. youtube.comlibretexts.org The mechanism proceeds through a hemiacetal intermediate. libretexts.orglibretexts.org The process is initiated by the activation of the ketone's carbonyl group, which is not sufficiently electrophilic to react with a weak nucleophile like an alcohol without a catalyst. youtube.com
The acid-catalyzed mechanism unfolds in several distinct steps: libretexts.orglibretexts.org
Protonation of the Carbonyl Oxygen : An acid protonates the carbonyl oxygen, significantly increasing the electrophilicity of the carbonyl carbon. youtube.comlibretexts.org This makes the carbonyl group more susceptible to nucleophilic attack.
Nucleophilic Attack by Alcohol : A molecule of alcohol, acting as a nucleophile, attacks the electrophilic carbonyl carbon. libretexts.org
Deprotonation to Form a Hemiketal : A proton is transferred from the attacking alcohol's oxygen to a base (like another alcohol molecule), resulting in the formation of a neutral hemiacetal intermediate. libretexts.orglibretexts.org
Protonation of the Hydroxyl Group : The hydroxyl group of the hemiacetal is protonated by the acid catalyst, converting it into a good leaving group (water). libretexts.orgscribd.com
Elimination of Water : The protonated hydroxyl group leaves as a water molecule. The departure is assisted by the lone pair of electrons on the adjacent ether oxygen, which forms a double bond with the carbon. This results in a resonance-stabilized carbocation, also known as an oxonium ion. libretexts.orgchemistrysteps.com
Second Nucleophilic Attack : A second molecule of alcohol attacks the electrophilic carbon of the oxonium ion. libretexts.orgscribd.com
Final Deprotonation : A final deprotonation step yields the neutral ketal product and regenerates the acid catalyst. libretexts.orgyoutube.com
Detailed Mechanistic Studies of Ketal Hydrolysis Pathways
Ketal hydrolysis is the reverse of ketal formation and is also an acid-catalyzed process that regenerates the parent ketone and alcohol. chemistrysteps.comresearchgate.net Under acidic conditions, ketals readily hydrolyze, while they are generally stable in basic conditions. researchgate.net The mechanism for the hydrolysis of this compound back to 3'-chloroacetophenone (B45991) and methanol (B129727) follows a well-established pathway. chemistrysteps.comorgoreview.com
The detailed steps are as follows: chemistrysteps.compearson.com
Protonation of an Ether Oxygen : The reaction begins with the protonation of one of the methoxy (B1213986) groups by an acid catalyst. This converts the alkoxy group into a good leaving group (methanol). chemistrysteps.compearson.com
Formation of an Oxonium Ion : The protonated methoxy group departs as a molecule of methanol. The lone pair of electrons on the remaining oxygen atom helps to stabilize the resulting carbocation by forming a resonance-stabilized oxonium ion. chemistrysteps.com The formation of this intermediate is often considered the rate-determining step of the cleavage reaction. researchgate.netmasterorganicchemistry.com
Nucleophilic Attack by Water : A water molecule, acting as a nucleophile, attacks the electrophilic carbon of the oxonium ion. pearson.com
Deprotonation to Form a Hemiketal : A proton is transferred from the newly added water molecule to a base, resulting in a neutral hemiketal intermediate. pearson.com
Protonation of the Second Methoxy Group : The remaining methoxy group is then protonated by the acid catalyst, preparing it to leave. chemistrysteps.com
Elimination of Methanol : The hemiketal eliminates a second molecule of methanol, assisted by the lone pair on the hydroxyl oxygen, to form a protonated ketone. chemistrysteps.com
Final Deprotonation : A base removes the final proton from the oxygen, yielding the neutral ketone product and regenerating the acid catalyst. chemistrysteps.com
The entire process is reversible, and to drive the equilibrium towards the ketone and alcohol products, an excess of water is typically used. chemistrysteps.com Some studies have also explored deacetalization reactions that can proceed without the presence of water, for example, using trifluoroacetic acid (TFA), where a hemiacetal TFA ester intermediate is formed. researchgate.netacs.org
Mechanistic Aspects of Cross-Coupling Reactions
The chlorine atom on the benzene (B151609) ring of this compound allows it to participate in various palladium-catalyzed cross-coupling reactions. Aryl chlorides are known to be less reactive than the corresponding bromides and iodides, often requiring specialized catalysts with bulky, electron-rich ligands to facilitate the reaction. wiley-vch.deresearchgate.net
Suzuki-Miyaura Coupling: This reaction forms a carbon-carbon bond between the aryl chloride and an organoboron compound. The generally accepted catalytic cycle involves three main steps: wikipedia.orglibretexts.org
Oxidative Addition : The cycle is initiated by the oxidative addition of the aryl chloride to a low-valent palladium(0) complex. This step, which breaks the carbon-chlorine bond, results in the formation of a palladium(II) intermediate. wikipedia.orglibretexts.org This step is often rate-limiting for unreactive aryl chlorides. researchgate.net
Transmetalation : In this step, the organic group from the organoboron species (which is activated by a base) is transferred to the palladium(II) complex, displacing the halide. organic-chemistry.org This forms a new diorganopalladium(II) complex.
Reductive Elimination : The final step is the reductive elimination of the two organic groups from the palladium center, which forms the new C-C bond of the biaryl product. This step also regenerates the active palladium(0) catalyst, allowing it to re-enter the catalytic cycle. libretexts.org
Heck Reaction: The Heck reaction couples the aryl chloride with an alkene to form a substituted alkene. wikipedia.org The catalytic cycle is understood to proceed through the following key steps: wikipedia.orgrsc.org
Oxidative Addition : Similar to the Suzuki coupling, the reaction begins with the oxidative addition of this compound to a palladium(0) catalyst, forming an arylpalladium(II) complex. wikipedia.org
Migratory Insertion (Carbopalladation) : The alkene substrate coordinates to the palladium(II) complex. This is followed by a syn-migratory insertion of the alkene into the palladium-carbon bond. wikipedia.org
β-Hydride Elimination : For the reaction to proceed, the intermediate must have a hydrogen atom on the carbon adjacent to the one bonded to palladium. A β-hydride elimination then occurs, where this hydrogen is transferred to the palladium, forming a palladium-hydride complex and releasing the substituted alkene product. wikipedia.orgyoutube.com
Reductive Elimination/Base Regeneration : The palladium(0) catalyst is regenerated by the reductive elimination of HX from the palladium-hydride complex, a process facilitated by a stoichiometric amount of base. wikipedia.orgyoutube.com
Kinetic Studies and Reaction Rate Determination
Kinetic studies are essential for understanding reaction mechanisms, identifying rate-determining steps, and optimizing reaction conditions.
Ketal Hydrolysis: The rate of ketal hydrolysis is highly dependent on the pH of the solution. researchgate.net The reaction is significantly faster under acidic conditions. Kinetic studies often show that the observed first-order rate constants are directly proportional to the concentration of H⁺ ions at higher pH values. cdnsciencepub.com The rate-determining step is generally the acid-catalyzed formation of the oxocarbocation intermediate. researchgate.netcdnsciencepub.com The stability of this carbocation, influenced by the electronic properties of the substituents on the aromatic ring, will affect the reaction rate. Electron-donating groups can stabilize the carbocation and accelerate hydrolysis, whereas electron-withdrawing groups, like the chloro group in this compound, would be expected to destabilize the intermediate and slow the rate of hydrolysis compared to an unsubstituted analogue.
Table 1: Illustrative Effect of pH on Ketal Hydrolysis Half-Life (t₁/₂) *
| pH | Relative Half-Life (t₁/₂) |
|---|---|
| 5.0 | 1 |
| 5.5 | ~3 |
| 6.0 | ~9 |
| 6.5 | ~54 |
| 7.4 | Very Stable (No measurable hydrolysis over several days) |
Data adapted for illustrative purposes from studies on structurally similar ketals. researchgate.net
Cross-Coupling Reactions: The kinetics of cross-coupling reactions are complex, often involving multiple steps within the catalytic cycle. The rate-determining step can vary depending on the specific substrates, catalyst, ligands, and reaction conditions. researchgate.net
For the Suzuki-Miyaura coupling of aryl chlorides, the oxidative addition to the Pd(0) catalyst is frequently the slowest step due to the strength of the C-Cl bond. researchgate.net Kinetic analyses can be performed by monitoring the disappearance of reactants or the formation of products over time. The reaction rate is influenced by several factors, including the concentration of the catalyst, the nature of the phosphine (B1218219) ligand, and the choice of base. researchgate.net
Table 2: Factors Influencing the Rate of Palladium-Catalyzed Cross-Coupling Reactions
| Factor | Effect on Reaction Rate | Rationale |
|---|---|---|
| Aryl Halide (R-X) | Rate generally follows I > Br > OTf > Cl >> F | Reflects the bond dissociation energy of the C-X bond, which is broken during the often rate-limiting oxidative addition step. researchgate.netlibretexts.org |
| Ligand | Bulky, electron-donating ligands increase the rate for aryl chlorides. | Electron-rich ligands promote the oxidative addition step by increasing electron density on the Pd(0) center. Bulkiness can favor the formation of coordinatively unsaturated, highly active catalyst species. wiley-vch.deresearchgate.net |
| Base (Suzuki Coupling) | Base strength and type can significantly affect the rate. | The base is required to activate the organoboron reagent for the transmetalation step. A stronger base can accelerate this step. organic-chemistry.org |
| Temperature | Increasing temperature generally increases the reaction rate. | Provides the necessary activation energy for key steps like oxidative addition, especially for less reactive substrates like aryl chlorides. |
Computational Chemistry and Theoretical Studies on 1 Chloro 3 1,1 Dimethoxyethyl Benzene
Electronic Structure Analysis of Substituted Benzene (B151609) Systems
The electronic structure of a substituted benzene, such as 1-chloro-3-(1,1-dimethoxyethyl)benzene, is fundamentally governed by the interplay of the inductive and resonance effects of its substituents. The benzene ring itself possesses a delocalized π-electron system, and substituents can either donate or withdraw electron density from this system, thereby altering its chemical properties. Computational methods, particularly those based on density functional theory (DFT), are instrumental in elucidating these electronic perturbations.
The 1,1-dimethoxyethyl group [-C(OCH₃)₂CH₃] is primarily an inductively electron-withdrawing group (-I) due to the electronegative oxygen atoms. However, unlike an alkoxy group (-OR) directly attached to the ring, the oxygen lone pairs of the 1,1-dimethoxyethyl group are not in direct conjugation with the benzene π-system. Therefore, it does not exert a significant resonance effect on the ring. Its influence is mainly steric and weakly inductive.
Table 1: Summary of Substituent Electronic Effects
| Substituent | Inductive Effect (-I) | Resonance Effect (+R) | Overall Effect on Ring Electron Density |
|---|---|---|---|
| -Cl (Chloro) | Strongly Withdrawing | Weakly Donating | Net Withdrawing (Deactivating) |
| -C(OCH₃)₂CH₃ (1,1-dimethoxyethyl) | Weakly Withdrawing | Negligible | Weakly Withdrawing (Deactivating) |
Quantum Chemical Calculations for Reaction Mechanism Prediction
Quantum chemical calculations are a powerful tool for predicting and understanding the mechanisms of chemical reactions. beilstein-journals.org By mapping the potential energy surface (PES) of a reaction, computational chemists can identify transition states, intermediates, and products, as well as calculate the activation energies that govern reaction rates. For substituted benzenes, these calculations are particularly valuable for predicting the outcomes of reactions like electrophilic aromatic substitution (SₑAr).
The mechanism for an SₑAr reaction involves the attack of an electrophile on the π-system of the benzene ring to form a resonance-stabilized carbocation intermediate known as a Wheland intermediate or sigma complex. uomustansiriyah.edu.iq The stability of this intermediate is a key factor in determining the rate and regioselectivity of the reaction. Quantum chemical methods, such as DFT, can be used to calculate the energies of the possible Wheland intermediates that can be formed upon electrophilic attack at the different positions (ortho, meta, para) of the substituted ring.
For this compound, a computational study would involve modeling the approach of an electrophile (e.g., NO₂⁺ for nitration) to the aromatic ring. The calculations would determine the transition state energies leading to the formation of different sigma complexes. The position that leads to the most stable intermediate (i.e., the lowest activation energy barrier) will be the preferred site of reaction. These calculations can provide quantitative insights that go beyond the qualitative predictions derived from simple electronic effects, especially when steric hindrance from a bulky group like 1,1-dimethoxyethyl is a significant factor.
Conformational Analysis of the 1,1-Dimethoxyethyl Moiety
The key rotational degrees of freedom for the 1,1-dimethoxyethyl group are the torsions around the C(aryl)-C(alkyl) bond and the two C(alkyl)-O bonds. Rotation around the C(aryl)-C(alkyl) bond will determine the orientation of the ethyl and methoxy (B1213986) groups relative to the plane of the benzene ring. Different staggered and eclipsed conformations will have different energies due to steric interactions between the substituent's groups and the hydrogen atoms at the ortho positions of the ring.
Furthermore, rotations around the C(alkyl)-O bonds will orient the methyl groups of the methoxy fragments. A full conformational search would involve systematically rotating these bonds and calculating the energy of each resulting geometry. This process generates a potential energy surface from which the lowest energy (most stable) conformers can be identified. These stable conformers are the most populated at thermal equilibrium and are therefore the most relevant for predicting the molecule's chemical behavior. Steric hindrance is expected to play a major role, with the most stable conformers likely arranging the bulky methyl groups to minimize clashes with each other and with the aromatic ring.
Table 2: Potential Torsional Angles for Conformational Analysis
| Dihedral Angle | Description | Expected Stable Conformations (approx. degrees) |
|---|---|---|
| C2-C3-C(alkyl)-C(ethyl) | Rotation of the entire substituent relative to the ring | Staggered positions to minimize interaction with ortho-hydrogens |
| C(aryl)-C(alkyl)-O-CH₃ | Rotation of the methoxy groups | Staggered (anti and gauche) arrangements of the methyl groups |
Prediction of Reactivity and Regioselectivity
The primary utility of computational studies on this compound is the prediction of its reactivity and regioselectivity in chemical reactions, particularly electrophilic aromatic substitution. nih.govrsc.org Reactivity refers to how fast the substituted benzene reacts compared to benzene itself, while regioselectivity refers to which position on the ring the new substituent will attach.
Reactivity: Both the chloro group and the 1,1-dimethoxyethyl group are electron-withdrawing and thus deactivate the benzene ring. This means that this compound is expected to react more slowly than benzene in electrophilic aromatic substitution reactions. msu.edu
Regioselectivity: The directing effect of the substituents determines the position of the incoming electrophile.
1,1-dimethoxyethyl group [-C(OCH₃)₂CH₃]: As a meta-directing group (due to its -I effect), it directs incoming electrophiles to the positions meta to itself.
In this compound, the two substituents are meta to each other. We can analyze the directing effects for each available position:
Position 2 (ortho to -Cl, ortho to -C(OCH₃)₂CH₃): Activated by the chloro group but sterically hindered by both adjacent substituents.
Position 4 (para to -Cl, ortho to -C(OCH₃)₂CH₃): Strongly activated by the chloro group and sterically hindered by the 1,1-dimethoxyethyl group.
Position 5 (meta to -Cl, meta to -C(OCH₃)₂CH₃): Directed here by the 1,1-dimethoxyethyl group. This position is the least deactivated position relative to the inductive withdrawal of the alkyl group.
Position 6 (ortho to -Cl, para to -C(OCH₃)₂CH₃): Activated by the chloro group and less sterically hindered than positions 2 and 4.
The directing effects are cooperative. The chloro group directs ortho/para, and the 1,1-dimethoxyethyl group directs meta. The positions ortho and para to the chlorine atom (positions 2, 4, 6) are activated relative to the other positions on the ring. The position meta to the 1,1-dimethoxyethyl group (position 5) is also a potential site. However, since the chloro group is a well-established ortho, para-director, substitution is most likely to occur at the positions it activates. Between the available ortho and para positions (2, 4, and 6), position 6 is the most probable site for electrophilic attack due to reduced steric hindrance compared to positions 2 and 4, which are adjacent to the bulky 1,1-dimethoxyethyl group. msu.edulibretexts.org Computational modeling of the transition state energies for attack at each position would provide a more definitive prediction.
Table 3: Predicted Regioselectivity for Electrophilic Aromatic Substitution
| Position | Relation to -Cl | Relation to -C(OCH₃)₂CH₃ | Predicted Reactivity | Reasoning |
|---|---|---|---|---|
| 2 | ortho | ortho | Low | Activated by -Cl but high steric hindrance |
| 4 | para | ortho | Moderate | Strongly activated by -Cl but some steric hindrance |
| 5 | meta | meta | Low | Deactivated position relative to -Cl directing effect |
| 6 | ortho | para | High | Activated by -Cl and lowest steric hindrance |
Based on comprehensive searches of publicly available scientific databases and literature, specific experimental spectroscopic and analytical data for the compound "this compound" (CAS No. 73585-53-2) is not available. As a result, it is not possible to provide a detailed article with research findings on its advanced spectroscopic and analytical characterization according to the requested outline.
The generation of a scientifically accurate and informative article requires concrete experimental data for the following sections and subsections, which could not be located:
Advanced Spectroscopic and Analytical Characterization Techniques in Research on 1 Chloro 3 1,1 Dimethoxyethyl Benzene
Mass Spectrometry (MS):
Fragmentation Pattern Analysis for Structural Confirmation:Detailed studies on the fragmentation pathways of 1-Chloro-3-(1,1-dimethoxyethyl)benzene under mass spectrometric conditions are absent from the available literature.
Without this foundational data, any attempt to construct the requested article would be speculative and would not meet the required standards of scientific accuracy and adherence to detailed research findings.
Chromatographic Analysis for Separation and Quantification
Chromatographic techniques are essential in the analysis of this compound, providing robust methods for its separation from complex mixtures and for its precise quantification. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are two of the most powerful and widely employed chromatographic methods for these purposes.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography stands as a cornerstone analytical technique for the separation, identification, and quantification of non-volatile or thermally labile compounds. In the context of this compound analysis, HPLC offers significant advantages in terms of resolution, speed, and sensitivity. The separation in HPLC is based on the differential partitioning of the analyte between a liquid mobile phase and a solid stationary phase.
Method development for the analysis of this compound would typically involve the optimization of several key parameters to achieve the desired separation efficiency. The choice of the stationary phase is critical; reversed-phase columns, such as those packed with octadecylsilane (B103800) (C18) or octylsilane (B1236092) (C8) bonded silica, are commonly utilized for compounds with moderate polarity like this compound. The mobile phase composition, usually a mixture of water or a buffer and an organic solvent like acetonitrile (B52724) or methanol (B129727), is carefully adjusted to control the retention time and resolution of the analyte. Isocratic elution (constant mobile phase composition) may be sufficient for simple mixtures, while gradient elution (varying mobile phase composition) is often employed for more complex samples to ensure adequate separation of all components.
Detection is another crucial aspect of HPLC analysis. A UV-Vis detector is frequently used for aromatic compounds such as this compound, as the benzene (B151609) ring exhibits strong absorbance in the ultraviolet region. The selection of the detection wavelength is optimized to maximize the signal-to-noise ratio for the analyte. For quantitative analysis, a calibration curve is constructed by plotting the peak area or peak height of the analyte against its concentration for a series of standard solutions. This allows for the accurate determination of the concentration of this compound in unknown samples.
Table 1: Illustrative HPLC Method Parameters for the Analysis of this compound
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water (60:40, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection | UV at 220 nm |
| Run Time | 15 min |
Gas Chromatography (GC)
Gas Chromatography is a powerful analytical technique for the separation and analysis of volatile and thermally stable compounds. Given the likely volatility of this compound, GC is a highly suitable method for its analysis. In GC, a gaseous mobile phase carries the vaporized sample through a stationary phase, which is typically a high-boiling liquid coated on an inert solid support within a capillary column.
The separation in GC is based on the differential partitioning of the analyte between the mobile and stationary phases. The choice of the capillary column is paramount for achieving good resolution. A non-polar or medium-polarity column, such as one with a polydimethylsiloxane (B3030410) or a phenyl-substituted polysiloxane stationary phase, would likely be effective for the separation of this compound. The oven temperature program is a critical parameter that is optimized to ensure efficient separation of the analyte from other components in the sample matrix. A temperature ramp allows for the elution of compounds with a wide range of boiling points.
Following separation, the detection of this compound can be accomplished using various detectors. A Flame Ionization Detector (FID) is a common choice for organic compounds and provides high sensitivity. For enhanced selectivity and structural information, a Mass Spectrometer (MS) can be coupled with the GC system (GC-MS). This powerful combination allows for the confident identification of the compound based on its mass spectrum, in addition to its retention time. Quantification is typically performed by integrating the peak area of the analyte and comparing it to a calibration curve generated from standards of known concentration.
Table 2: Representative GC Method Parameters for the Analysis of this compound
| Parameter | Condition |
| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm |
| Carrier Gas | Helium |
| Inlet Temperature | 250 °C |
| Oven Program | 100 °C (hold 2 min), then 10 °C/min to 280 °C (hold 5 min) |
| Detector | Flame Ionization Detector (FID) |
| Detector Temperature | 300 °C |
| Injection Mode | Split (20:1) |
Emerging Research Directions and Future Perspectives for 1 Chloro 3 1,1 Dimethoxyethyl Benzene
Development of Green Chemistry Approaches for Synthesis and Transformations
The synthesis of 1-Chloro-3-(1,1-dimethoxyethyl)benzene from its precursor, 3'-chloroacetophenone (B45991), typically involves an acid-catalyzed reaction with methanol (B129727). From a green chemistry perspective, this traditional method presents opportunities for improvement. The use of corrosive and non-recyclable mineral acids like sulfuric acid or hydrochloric acid is a significant drawback.
Emerging research in green chemistry would likely focus on the development of heterogeneous acid catalysts. These solid-state catalysts, such as zeolites, ion-exchange resins, or functionalized mesoporous silica, offer several advantages:
Reusability: Solid catalysts can be easily separated from the reaction mixture and reused, reducing waste and cost.
Reduced Corrosion: They are generally less corrosive than mineral acids, leading to safer handling and less damage to equipment.
Milder Reaction Conditions: Often, these catalysts can operate under less harsh temperature and pressure conditions, saving energy.
Another avenue for greening the synthesis and subsequent transformations would be the use of more environmentally benign solvents or even solvent-free conditions. The exploration of deep eutectic solvents (DES) or mechanochemical methods, such as ball milling, could significantly reduce the environmental impact of processes involving this compound.
Exploration of Novel Derivatization Strategies
The chemical structure of this compound offers two primary sites for derivatization: the chloro-substituted aromatic ring and the dimethoxyethyl group. The aromatic chlorine atom can be a site for various cross-coupling reactions, such as Suzuki, Heck, or Buchwald-Hartwig aminations, allowing for the introduction of a wide range of substituents.
The dimethoxyethyl group, being a protected ketone, can be hydrolyzed back to the acetyl group. This deprotection would open up a plethora of derivatization possibilities at the carbonyl carbon, including aldol (B89426) condensations, Wittig reactions, and the formation of imines or enamines. Novel strategies could involve one-pot reactions where deprotection is immediately followed by a subsequent transformation, streamlining the synthetic process.
Applications as a Scaffold for Complex Organic Molecule Synthesis
The bifunctional nature of this compound makes it a potentially valuable scaffold for the synthesis of more complex organic molecules. The chloro- and protected acetyl- functionalities at the meta-position provide a platform for building diverse molecular architectures. For instance, the chloro group can act as a handle for building a larger molecular framework through cross-coupling reactions, while the protected ketone can be unveiled at a later stage for further elaboration. This strategic protection allows for sequential and controlled modifications at different parts of the molecule, which is crucial in the multi-step synthesis of complex targets like pharmaceuticals or agrochemicals.
Stereoselective Synthesis of Chiral Analogs
The 1,1-dimethoxyethyl group in this compound is prochiral. Hydrolysis to the corresponding ketone, 3'-chloroacetophenone, followed by asymmetric reduction would yield a chiral alcohol. Research in this area would focus on the development of highly stereoselective catalysts for this reduction. Both chiral metal complexes (e.g., those based on ruthenium or rhodium with chiral ligands) and biocatalysts (e.g., ketoreductases) could be employed to achieve high enantiomeric excess of either the (R)- or (S)-enantiomer of the corresponding alcohol. These chiral alcohols are valuable building blocks for the synthesis of enantiomerically pure active pharmaceutical ingredients.
Q & A
Q. What synthetic strategies are effective for introducing the 1,1-dimethoxyethyl group at the meta position of chlorobenzene derivatives?
The 1,1-dimethoxyethyl group can be introduced via ortholithiation followed by electrophilic trapping. For example, lithium diisopropylamide (LDA) in tetrahydrofuran (THF) at −78°C facilitates regioselective deprotonation at the meta position of chlorobenzene derivatives. Subsequent reaction with a ketone (e.g., dimethylacetone) under acidic conditions forms the dimethoxyethyl group via a ketal intermediate. Optimizing LDA aggregation states (e.g., dimer vs. monomer) and lithium chloride catalysis can enhance reaction efficiency .
Q. How can NMR spectroscopy distinguish 1-Chloro-3-(1,1-dimethoxyethyl)benzene from structural isomers?
Key 1H NMR features include:
- A singlet for the two methoxy groups (δ ~3.2–3.4 ppm).
- A multiplet for the aromatic protons (δ ~6.8–7.4 ppm), with splitting patterns indicating meta substitution.
- A downfield shift for the methylene protons adjacent to the dimethoxy group (δ ~4.5–5.0 ppm). 13C NMR will show distinct signals for the ketal carbon (δ ~100–110 ppm) and the quaternary aromatic carbon bearing the substituent .
Advanced Research Questions
Q. How do competing reaction pathways (e.g., aggregation vs. monomeric LDA) influence regioselectivity in ortholithiation?
LDA exists as a dimer or monomer depending on solvent polarity and lithium chloride concentration. Dimer-based pathways favor meta lithiation due to steric hindrance, while monomeric LDA may lead to para byproducts. Kinetic studies show that rate-limiting deaggregation of LDA dimers governs selectivity. Adding LiCl as a catalyst stabilizes monomeric intermediates, improving meta-substitution yields by 20–30% in analogous systems .
Q. What analytical challenges arise in quantifying trace impurities in this compound, and how can they be resolved?
Common impurities include unreacted chlorobenzene and hydrolysis byproducts (e.g., 3-chloroacetophenone). GC-MS with a polar capillary column (e.g., DB-WAX) can separate these compounds. For quantification, use an internal standard (e.g., 1,3-dichlorobenzene) and calibrate against synthetic impurity standards. HPLC-UV (λ = 254 nm) is less effective due to overlapping absorbance bands of aromatic derivatives .
Q. How does the electron-withdrawing chloro group affect the stability of the 1,1-dimethoxyethyl moiety under acidic conditions?
The chloro group destabilizes the ketal via inductive effects , accelerating hydrolysis. In comparative studies, hydrolysis rates for this compound are 2–3× faster than non-halogenated analogs. Stability can be improved by substituting the chloro group with less electronegative substituents (e.g., methyl) or using sterically hindered ketals .
Data Contradictions and Resolution
Q. Discrepancies in reported yields for ortholithiation reactions: How can experimental variables explain these differences?
Conflicting yields (e.g., 60% vs. 85%) often stem from variations in:
- Temperature control : Slight deviations from −78°C reduce lithiation efficiency.
- LDA purity : Commercial LDA solutions may contain residual amines, leading to side reactions.
- Electrophile reactivity : Dimethylacetone derivatives with bulky groups (e.g., tert-butyl) reduce trapping efficiency. Standardizing reagent sources and reaction monitoring via in-situ IR spectroscopy (C=O stretch at ~1700 cm⁻¹) can mitigate these issues .
Methodological Recommendations
Q. What cross-coupling strategies are viable for further functionalization of this compound?
- Suzuki-Miyaura coupling : Replace the chloro group with boronic acids (Pd(PPh₃)₄, K₂CO₃, DMF/H₂O).
- Sonogashira coupling : Introduce alkynes using 1-chloro-4-ethynylbenzene as a model (PdCl₂(PPh₃)₂, CuI, NEt₃).
- Buchwald-Hartwig amination : Attach amines via palladium catalysis (Xantphos ligand, Cs₂CO₃). Monitor competing ketal hydrolysis during prolonged heating .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
